Comprehensive NMR Spectral Analysis and Assignment Protocol for CAS 66410-92-2
Comprehensive NMR Spectral Analysis and Assignment Protocol for CAS 66410-92-2
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 66410-92-2)
Executive Summary & Pharmacophore Significance
The 1,4-benzodioxine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists, antipsychotics, and neuroprotective agents[1]. While the unsubstituted 1,4-benzodioxane provides a baseline for chemical shifts[2], the introduction of functional groups fundamentally alters the electronic environment of the bicyclic system[3].
CAS 66410-92-2 (7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid) presents a unique analytical challenge and opportunity. The aromatic ring is subjected to a "push-pull" electronic system: the strongly electron-donating 7-amino group (-NH2) and the electron-withdrawing 5-carboxylic acid (-COOH). As a Senior Application Scientist, I approach the structural verification of such heavily substituted systems not just by reading peaks, but by analyzing the causality of anisotropic effects, inductive withdrawal, and resonance donation. This guide provides a rigorous, self-validating framework for the 1H and 13C NMR characterization of this compound.
Structural Elucidation & Electronic Causality
To accurately predict and assign the NMR spectra, we must first establish the IUPAC numbering and the resulting electronic microenvironments:
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Heterocyclic Ring: Oxygen atoms occupy positions 1 and 4. The aliphatic ethylene bridge occupies positions 2 and 3.
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Aromatic Ring: The bridgehead carbons are 4a and 8a. The carboxylic acid is at C-5, and the amino group is at C-7.
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Protonated Positions: The only remaining aromatic protons are at C-6 and C-8.
The Causality of Aromatic Chemical Shifts
The chemical shifts of H-6 and H-8 are dictated by their positions relative to the substituents.
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H-8 is situated between the 7-NH2 group and the 1-oxygen (attached to C-8a). Both are strongly electron-donating via resonance (+R effect), leading to a highly shielded microenvironment.
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H-6 is situated between the 7-NH2 group and the 5-COOH group. The electron-withdrawing nature of the carboxyl group (-I, -R effects) counteracts the shielding from the amino group, leaving H-6 significantly more deshielded than H-8.
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Coupling: Because H-6 and H-8 are separated by C-7, they will exhibit characteristic meta-coupling ( 4J≈2.0−3.0 Hz).
Studies on related isomers, such as 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, confirm these profound anisotropic and resonance effects on the aromatic protons[4]. Furthermore, literature on 1,4-benzodioxane-6-carboxylic acid derivatives corroborates the characteristic splitting patterns of the ethylenedioxy bridge[5].
Quantitative Spectral Data Summaries
The following tables summarize the expected high-resolution NMR data in DMSO- d6 . DMSO- d6 is the mandatory solvent choice here, as the zwitterionic potential and high polarity of the amino acid moieties render the compound poorly soluble in CDCl3.
Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6 )
| Position | Expected Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Causality / Assignment Logic |
| 5-COOH | 12.50 | br s | 1H | - | Highly deshielded due to acidic proton exchange; broad due to quadrupolar relaxation or exchange dynamics. |
| H-6 | 6.65 | d | 1H | 2.6 | Deshielded by ortho-COOH (-R), shielded by ortho-NH2 (+R). Exhibits meta coupling to H-8. |
| H-8 | 6.15 | d | 1H | 2.6 | Strongly shielded by synergistic ortho-NH2 and ortho-alkoxy (O1) electron donation. |
| 7-NH2 | 5.10 | br s | 2H | - | Shielded relative to amides; broad due to intermediate proton exchange in DMSO. |
| C3-H 2 | 4.32 | m | 2H | - | Deshielded by adjacent O4 (which is closer to the electron-withdrawing COOH at C5). |
| C2-H 2 | 4.25 | m | 2H | - | Deshielded by adjacent O1, but slightly more shielded than C3-H 2 due to distance from COOH. |
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6 )
| Position | Expected Shift ( δ , ppm) | Carbon Type | Key HMBC Correlations ( 1 H → 13 C) |
| C=O | 167.5 | Cq (Carbonyl) | H-6 |
| C-8a | 148.5 | Cq (Ar-O) | H-8, C2-H 2 |
| C-7 | 145.3 | Cq (Ar-N) | H-6, H-8, NH 2 |
| C-4a | 141.2 | Cq (Ar-O) | H-6, C3-H 2 |
| C-5 | 112.8 | Cq (Ar-C) | H-6 |
| C-6 | 108.4 | CH (Aromatic) | H-8 |
| C-8 | 101.2 | CH (Aromatic) | H-6 |
| C-2 | 64.6 | CH 2 (Aliphatic) | C3-H 2 |
| C-3 | 64.1 | CH 2 (Aliphatic) | C2-H 2 |
Standardized Experimental Protocol for NMR Acquisition
To ensure scientific integrity, NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data suitable for regulatory submission or publication.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of CAS 66410-92-2 in 0.6 mL of anhydrous DMSO- d6 (99.9% D).
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Validation Check: The solution must be completely transparent. Any particulate matter will distort the magnetic field homogeneity. If cloudy, filter through a glass wool plug directly into the 5 mm NMR tube.
Step 2: Probe Tuning and Matching (ATM)
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Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Execute automatic or manual tuning and matching for both 1 H and 13 C channels.
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Validation Check: The wobble curve minimum must align exactly with the operating frequency (e.g., 400.13 MHz for 1 H) to ensure maximum radiofrequency (RF) power transfer and optimal signal-to-noise ratio (SNR).
Step 3: Locking and Shimming
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Action: Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (e.g., topshim on Bruker systems) on the Z-axis.
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Validation Check: The lock level should stabilize at >80%. Acquire a preliminary 1 scan 1 H spectrum. The residual DMSO- d5 pentet at 2.50 ppm must have a full-width at half-maximum (FWHM) of <1.0 Hz.
Step 4: 1D 1 H Acquisition
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Action: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to allow full relaxation of the broad -NH2 and -COOH protons. Acquire 16 to 32 scans.
Step 5: 1D 13 C Acquisition
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Action: Use a power-gated decoupling sequence (zgpg30) to prevent sample heating while maintaining the Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0 seconds. Acquire 1024 to 2048 scans depending on exact concentration.
2D NMR Workflow for Unambiguous Assignment
While 1D NMR provides the foundational data, unambiguous assignment of quaternary carbons (C-4a, C-8a, C-5, C-7) requires a logical progression through 2D NMR techniques. The workflow below illustrates the causality of experiment selection.
Fig 1: Step-by-step 2D NMR workflow for the unambiguous assignment of CAS 66410-92-2.
Workflow Logic:
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HSQC (Heteronuclear Single Quantum Coherence): Establishes direct 1JCH bonds. This immediately differentiates the two aromatic carbons (C-6 and C-8) and the two aliphatic carbons (C-2 and C-3).
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for quaternary carbons. The cross-peak between H-6 and the carbonyl carbon (~167.5 ppm) via 3JCH coupling definitively anchors the position of the carboxylic acid at C-5.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms spatial proximity. A NOE cross-peak between the -NH2 protons and H-8 confirms the 7-amino substitution pattern, serving as the final self-validating check of the structure.
References
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Armano, E., et al. "3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid." MDPI, 2024.[3]
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Polyak, S., et al. "1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles." Journal of Natural Products - ACS Publications, 2018.[1]
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National Center for Biotechnology Information. "1,4-Benzodioxan | C8H8O2 | CID 10301." PubChem.[2]
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Smolecule. "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid." Smolecule Database.[4]
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Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." SCIRP, 2022.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | 99358-09-5 [smolecule.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
